Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2
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Overview
Description
“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” is a synthetic peptide composed of various amino acids. This compound is designed for specific biochemical applications, often used in research to study protein interactions, enzyme activities, and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) or other deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reducing the peptide to its linear form.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME).
Substitution: Various protecting groups and coupling reagents used during SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in cyclic peptides with disulfide bonds, while reduction will yield linear peptides.
Scientific Research Applications
“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme kinetics, and receptor binding assays.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-2Nal-DL-Phe-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2: A similar peptide without the 4-chloro substitution on phenylalanine.
Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys-DL-Pro-DL-Ala-NH2: A similar peptide without the isopropyl substitution on lysine.
Uniqueness
“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” is unique due to its specific sequence and modifications, which confer distinct biochemical properties. The presence of non-standard amino acids and substitutions can enhance its stability, binding affinity, and specificity for certain targets.
Properties
Molecular Formula |
C74H100ClN15O14 |
---|---|
Molecular Weight |
1459.1 g/mol |
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104) |
InChI Key |
NOENHWMKHNSHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Origin of Product |
United States |
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